

# Niclosamide's potential as an antiviral agent against emerging viruses

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Niclosamide |           |
| Cat. No.:            | B1684120    | Get Quote |

# Niclosamide's Antiviral Potential: A Technical Guide for Researchers

An In-depth Analysis of **Niclosamide**'s Broad-Spectrum Antiviral Activity and Mechanisms of Action Against Emerging Viral Threats

#### Introduction

**Niclosamide**, an FDA-approved anthelmintic drug, has emerged as a promising candidate for drug repurposing in the fight against emerging viral diseases.[1][2][3] Extensive in vitro and preclinical studies have demonstrated its potent, broad-spectrum antiviral activity against a diverse range of viruses, including coronaviruses, flaviviruses, and alphaviruses.[1][2][4] This technical guide provides a comprehensive overview of the current understanding of **niclosamide**'s antiviral properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its potential. This document is intended for researchers, scientists, and drug development professionals investigating novel antiviral therapies.

## **Quantitative Antiviral Activity of Niclosamide**

**Niclosamide** exhibits potent antiviral activity against a wide array of emerging viruses, often in the low micromolar to nanomolar range. The following tables summarize the reported 50%



effective concentration (EC50) or 50% inhibitory concentration (IC50) values from various in vitro studies.

Table 1: Antiviral Activity of Niclosamide against Coronaviruses

| Virus                                                 | Cell Line         | Assay<br>Type                 | EC <sub>50</sub> /<br>IC <sub>50</sub> (µM)                | Cytotoxic<br>ity (CC₅o<br>in µM) | Selectivit<br>y Index<br>(SI) | Referenc<br>e |
|-------------------------------------------------------|-------------------|-------------------------------|------------------------------------------------------------|----------------------------------|-------------------------------|---------------|
| SARS-<br>CoV-2                                        | Vero E6           | Cytopathic<br>Effect<br>(CPE) | 0.28                                                       | >50                              | >178                          | [5]           |
| SARS-<br>CoV-2                                        | Vero E6           | High-<br>Content<br>Imaging   | Varies by<br>variant<br>(e.g., 0.13<br>for Wuhan<br>D614G) | -                                | -                             | [6][7]        |
| SARS-<br>CoV-2<br>(Alpha,<br>Beta, Delta<br>variants) | VeroE6<br>TMPRSS2 | -                             | 0.13 - 0.16                                                | -                                | -                             | [6]           |
| SARS-CoV                                              | Vero E6           | CPE                           | < 0.1                                                      | -                                | -                             | [2]           |
| MERS-<br>CoV                                          | Vero B4           | -                             | Inhibition of replication by up to 1000-fold at 10 µM      | -                                | -                             | [2]           |

Table 2: Antiviral Activity of Niclosamide against Flaviviruses



| Virus                                       | Cell Line        | Assay<br>Type                        | EC50 /<br>IC50 (μΜ)   | Cytotoxic<br>ity (CC50<br>in μM) | Selectivit<br>y Index<br>(SI) | Referenc<br>e |
|---------------------------------------------|------------------|--------------------------------------|-----------------------|----------------------------------|-------------------------------|---------------|
| Zika Virus<br>(ZIKV)                        | SNB-19           | Intracellula<br>r RNA<br>levels      | 0.37                  | -                                | -                             | [8]           |
| Zika Virus<br>(ZIKV)                        | A549             | -                                    | 12.3 ± 0.6            | 4.8 ± 1.0                        | ~0.4                          | [8]           |
| Dengue<br>Virus<br>(DENV-2)                 | A549 /<br>BHK-21 | Plaque<br>Assay /<br>Western<br>Blot | Effective at<br>1 μΜ  | -                                | -                             | [9]           |
| Japanese<br>Encephaliti<br>s Virus<br>(JEV) | -                | -                                    | Micromolar<br>potency | -                                | -                             |               |

Table 3: Antiviral Activity of **Niclosamide** against Other Emerging Viruses



| Virus                            | Cell Line | Assay<br>Type   | EC50 /<br>IC50 (μΜ) | Cytotoxic<br>ity (CC₅o<br>in µM) | Selectivit<br>y Index<br>(SI) | Referenc<br>e |
|----------------------------------|-----------|-----------------|---------------------|----------------------------------|-------------------------------|---------------|
| Chikungun<br>ya Virus<br>(CHIKV) | -         | -               | Low<br>micromolar   | -                                | -                             | [2]           |
| Ebola Virus<br>(EBOV)            | -         | -               | 1.5                 | -                                | -                             |               |
| Human<br>Adenovirus<br>(HAdV)    | -         | Plaque<br>Assay | 0.6                 | -                                | -                             | [2]           |
| Hepatitis C<br>Virus<br>(HCV)    | -         | -               | 0.16                | -                                | -                             |               |

#### **Mechanisms of Antiviral Action**

**Niclosamide**'s broad-spectrum antiviral activity stems from its ability to modulate multiple host cell pathways and interfere with various stages of the viral life cycle.[1]

#### **Inhibition of Viral Entry and Fusion**

**Niclosamide** can prevent the entry of several viruses by neutralizing the acidic environment of endosomes.[4] This is crucial for viruses that rely on a low pH for uncoating and releasing their genetic material into the cytoplasm. For Chikungunya virus, **niclosamide** has been shown to block low-pH-dependent virus fusion.[2]

#### **Modulation of Autophagy**

A key mechanism of action, particularly against coronaviruses like MERS-CoV and SARS-CoV-2, is the induction of autophagy.[1][3] **Niclosamide** inhibits the S-phase kinase-associated protein 2 (SKP2), an E3 ligase that targets Beclin-1 for proteasomal degradation.[3][10] By inhibiting SKP2, **niclosamide** stabilizes Beclin-1, leading to an enhancement of autophagic flux, which can help the host cell clear viral components.[3][11]





Click to download full resolution via product page

Niclosamide-induced autophagy via SKP2 inhibition.

#### **Disruption of Syncytia Formation**

For SARS-CoV-2, **niclosamide** potently inhibits the formation of syncytia, which are large, multinucleated cells formed by the fusion of infected cells with neighboring healthy cells.[1] This effect is mediated through the inhibition of the host cell calcium-activated ion channel and scramblase, TMEM16F.[7] By blocking TMEM16F, **niclosamide** prevents the exposure of phosphatidylserine on the cell surface, a key step in cell-cell fusion.





Click to download full resolution via product page

Inhibition of syncytia formation by **niclosamide**.

### **Modulation of Host Signaling Pathways**

**Niclosamide** has been shown to modulate several other host signaling pathways that are often hijacked by viruses for their replication and to evade the host immune response. These include:

 mTOR Pathway: Niclosamide can inhibit the mTORC1 signaling pathway, which is required for the replication of several viruses.[12][13]



- NF-κB Signaling: **Niclosamide** has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the inflammatory response to viral infections.[14][15]
- STAT3 Signaling: Inhibition of the STAT3 signaling pathway by **niclosamide** has also been reported, which can impact viral replication and the host immune response.

### **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the evaluation of **niclosamide**'s antiviral activity.

### **Cytopathic Effect (CPE) Inhibition Assay**

This assay is used to determine the ability of a compound to protect cells from virus-induced cell death.

- Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
- Compound Preparation: Prepare serial dilutions of niclosamide in cell culture medium.
- Infection and Treatment: Pre-incubate the cell monolayer with the different concentrations of **niclosamide** for a specified time (e.g., 2 hours).[16] Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
- Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
- Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the
  Cell Counting Kit-8 (CCK-8) or by staining with crystal violet.[17][18]
- Data Analysis: Calculate the IC<sub>50</sub> value, which is the concentration of **niclosamide** that inhibits CPE by 50% compared to the virus control.

#### **Plaque Reduction Neutralization Test (PRNT)**

This assay quantifies the reduction in infectious virus particles in the presence of the compound.



- Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
- Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of niclosamide for 1-2 hours at 37°C.
- Infection: Remove the growth medium from the cell monolayers and inoculate with the virusniclosamide mixture.
- Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
- Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[19]
- Incubation: Incubate the plates until visible plagues are formed (typically 2-4 days).
- Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
- Data Analysis: Calculate the percentage of plaque reduction for each niclosamide concentration compared to the virus control and determine the IC<sub>50</sub> value.

### **High-Content Imaging Assay for Viral Inhibition**

This method allows for the automated and quantitative analysis of viral infection at the singlecell level.

- Cell Seeding and Treatment: Seed cells in 96-well or 384-well imaging plates and treat with niclosamide as described for the CPE assay.
- Infection: Infect the cells with the virus.
- Fixation and Staining: After the desired incubation period (e.g., 24-48 hours), fix the cells and permeabilize them. Stain for viral antigens using a specific primary antibody (e.g., antinucleocapsid protein) and a fluorescently labeled secondary antibody. Stain the cell nuclei with a DNA dye like Hoechst.[7]
- Image Acquisition: Acquire images using a high-content imaging system.







- Image Analysis: Use automated image analysis software to identify and count the number of cells (based on nuclear staining) and the number of infected cells (based on viral antigen staining).
- Data Analysis: Determine the percentage of infected cells for each **niclosamide** concentration and calculate the IC<sub>50</sub> value.





Click to download full resolution via product page

Workflow for High-Content Imaging Antiviral Assay.



## Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

This assay measures the amount of viral RNA to determine the effect of the compound on viral replication.

- Cell Culture and Treatment: Culture and treat cells with niclosamide and infect with the virus as previously described.
- RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
- qPCR: Perform quantitative PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).
- Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known viral RNA concentrations.

# Western Blotting for Viral Protein Expression and Signaling Pathway Analysis

This technique is used to detect changes in the levels of specific viral proteins or host cell signaling proteins.

- Sample Preparation: Treat cells with **niclosamide** and infect with the virus. Lyse the cells at the desired time points and determine the total protein concentration.
- SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the viral protein of interest (e.g., DENV NS3) or host signaling proteins (e.g., phosphorylated mTOR, p-STAT3).[9][20]



- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities to determine the relative protein expression levels.

#### Luciferase Reporter Assay for NF-kB Pathway Activity

This assay measures the activity of the NF-kB transcription factor.

- Cell Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter.
- Treatment and Infection: Treat the transfected cells with **niclosamide** and then infect them with the virus (or stimulate with an NF-kB activator).
- Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.[14][21]
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability.

#### **Conclusion and Future Directions**

**Niclosamide** has demonstrated compelling potential as a broad-spectrum antiviral agent against a range of emerging viruses. Its multifaceted mechanisms of action, targeting both viral processes and host cell pathways, make it an attractive candidate for further development. However, challenges remain, including its low aqueous solubility and bioavailability, which may limit its systemic efficacy.[22]

Future research should focus on:

- Formulation Development: The development of novel formulations, such as nanoparticles or inhalable powders, to improve the delivery and bioavailability of niclosamide to the sites of viral infection.[22]
- In Vivo Efficacy Studies: Rigorous evaluation of niclosamide's efficacy in relevant animal models for various emerging viral diseases.



- Clinical Trials: Well-designed clinical trials are necessary to determine the safety and efficacy of **niclosamide** in humans for the treatment of viral infections.[1]
- Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of niclosamide analogs to identify compounds with improved antiviral potency, selectivity, and pharmacokinetic properties.[23]

In conclusion, the existing body of evidence strongly supports the continued investigation of **niclosamide** as a repurposed antiviral drug. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the development of new therapies to combat the ongoing threat of emerging viral diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Niclosamide—A promising treatment for COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide as a chemical probe for analyzing SARS-CoV-2 modulation of host cell lipid metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]

#### Foundational & Exploratory





- 9. The antiparasitic drug niclosamide inhibits dengue virus infection by interfering with endosomal acidification independent of mTOR | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Nat Commun: SKP2 inhibitors such as niclosamide reduce MERS-CoV coronavirus replication in vitro by up to 28,000 times [bocsci.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Inhibition of human immunodeficiency virus type 1 by niclosamide through mTORC1 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.eur.nl [pure.eur.nl]
- 15. Niclosamide inhibits hepatitis E virus through suppression of NF-kappaB signalling -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of CP-COV03 (a niclosamide-based inorganic nanohybrid product) against severe fever with thrombocytopenia syndrome virus in an in vitro model PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NF-kB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells PMC [pmc.ncbi.nlm.nih.gov]
- 22. Injectable niclosamide nanohybrid as an anti-SARS-CoV-2 strategy PMC [pmc.ncbi.nlm.nih.gov]
- 23. med.upenn.edu [med.upenn.edu]
- To cite this document: BenchChem. [Niclosamide's potential as an antiviral agent against emerging viruses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684120#niclosamide-s-potential-as-an-antiviral-agent-against-emerging-viruses]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com